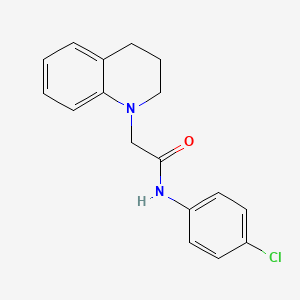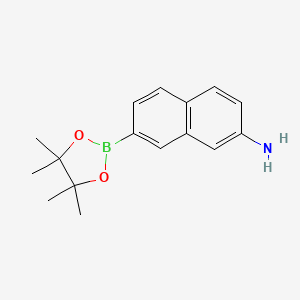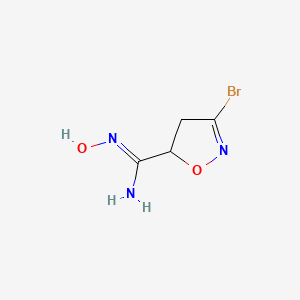
2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride (2-ATD) is an organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a crystalline solid with a molecular weight of 175.64 g/mol, and it has a melting point of 150°C. 2-ATD is a versatile compound that can be used in a variety of ways, including as a synthetic reagent, as a chromogenic reagent, and as a fluorescent dye.
作用机制
2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride acts as an electron acceptor in a redox reaction. In this reaction, the 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride molecule is oxidized and the molecule that is being oxidized is reduced. This reaction allows for the detection of certain molecules in a sample, as well as the detection of certain enzymes and metals in a sample.
Biochemical and Physiological Effects
2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to be an effective inhibitor of certain enzymes, including proteases, phosphatases, and glycosidases. It has also been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. Additionally, 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride has been shown to have a positive effect on the cardiovascular system, as well as on the nervous system.
实验室实验的优点和局限性
2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of using 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride is that it can be used to detect the presence of certain molecules, enzymes, and metals in a sample. Additionally, it can be used as a chromogenic reagent and as a fluorescent dye. One of the main limitations of using 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride is that it can be toxic in high concentrations, so it should be handled with care.
未来方向
In the future, 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride could be used to develop new analytical techniques for detecting the presence of certain molecules in a sample. Additionally, it could be used to develop new drugs and therapies for treating certain diseases. Finally, it could be used to develop new methods for detecting the presence of certain metals in a sample.
合成方法
2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride can be synthesized from the reaction of 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one (2-ATE) with hydrochloric acid (HCl). In this reaction, the 2-ATE is dissolved in an aqueous solution of HCl and heated to a temperature of 150°C. The reaction is then allowed to continue for several hours, during which time the 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride is formed. After the reaction is complete, the 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride is isolated and purified by recrystallization.
科学研究应用
2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride has a number of applications in scientific research and laboratory experiments. It can be used as a chromogenic reagent, which means that it can be used to detect the presence of certain molecules in a sample. It can also be used as a fluorescent dye, which means that it can be used to detect the presence of certain molecules in a sample under a microscope. Additionally, 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride can be used to detect the presence of certain enzymes in a sample, and it can also be used to detect the presence of certain metals in a sample.
属性
IUPAC Name |
2-amino-1-(1,3-thiazol-5-yl)ethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS.2ClH/c6-1-4(8)5-2-7-3-9-5;;/h2-3H,1,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNTVQQKWDYOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride](/img/structure/B6602041.png)


![7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B6602066.png)


![1-[(4-fluoro-3-methoxyphenyl)methyl]-3-[5-(1H-pyrazol-4-yl)pyridin-2-yl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B6602095.png)
![1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride](/img/structure/B6602097.png)
![11-benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602100.png)



![Urea, N-(2,3-dihydro-3-benzofuranyl)-N'-[4-[(3-fluorophenyl)methyl]tetrahydro-2H-pyran-4-yl]-](/img/structure/B6602139.png)
![2-methoxy-1-azaspiro[4.4]non-1-ene](/img/structure/B6602145.png)